molecular formula C15H16N2O B581639 3-(4-Aminophenyl)-N,N-dimethylbenzamide CAS No. 1335041-49-0

3-(4-Aminophenyl)-N,N-dimethylbenzamide

Cat. No. B581639
M. Wt: 240.306
InChI Key: WHDYNEJPKZVKCF-UHFFFAOYSA-N
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Description

Aminophenyl compounds are a class of organic compounds that contain an amino group (-NH2) attached to a phenyl group (a benzene ring). They are used in the synthesis of various pharmaceuticals and dyes . The compound you mentioned, “3-(4-Aminophenyl)-N,N-dimethylbenzamide”, is a benzamide derivative, which means it contains a carboxamide group (-CONH2) attached to a benzene ring. Benzamides and their derivatives have a wide range of biological activities and are used in the development of various drugs .


Synthesis Analysis

The synthesis of aminophenyl compounds typically involves the reduction of nitro compounds. For example, 4-aminobiphenyl can be synthesized by reducing 4-nitrobiphenyl . The synthesis of benzamide derivatives often involves the reaction of an amine with a carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of aminophenyl and benzamide compounds can be analyzed using various spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) .


Chemical Reactions Analysis

Aminophenyl compounds can undergo various chemical reactions due to the presence of the amino group, which is a nucleophile. They can react with acids to form amides, with carbonyl compounds to form imines, and with nitrous acid to form diazonium salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of aminophenyl and benzamide compounds depend on their specific structure. They are typically solid at room temperature and have a high melting point .

Scientific Research Applications

  • Spectroscopic Characterization and Molecular Structure Analysis

    • Field: Physical Chemistry
    • Application: The molecular structure of 4-(3-aminophenyl)benzonitrile, a similar compound, was studied using Density Functional Theory .
    • Method: The calculated wavenumbers were supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
    • Results: The complete assignments of AP-PhCN were performed based on experimental data and potential energy distribution (PED) of the vibrational modes .
  • Anti-Rheumatoid Arthritis Activities

    • Field: Medicinal Chemistry
    • Application: A series of novel 3-(4-aminophenyl) coumarins containing different substituents were synthesized to find new coumarin anti-inflammatory drugs for the treatment of rheumatoid arthritis .
    • Method: The results of preliminary activity screening showed that compound 5e had the strongest inhibitory activity on the proliferation of fibroid synovial cells .
    • Results: Compound 5e also had an inhibitory effect on RA-related cytokines IL-1, IL-6, and TNF-a .
  • Organic Light-Emitting Diodes (OLEDs)

    • Field: Material Science
    • Application: 3-(4-Aminophenyl)benzonitrile has been studied as a potential emitter material in OLEDs due to its fluorescent properties.
    • Method: Research suggests that it exhibits good thermal stability, film-forming ability, and efficient energy transfer from host to dopant.
    • Results: It is considered a promising candidate for OLED applications.
  • Synthesis of Novel Aromatic Polyamides

    • Field: Polymer Chemistry
    • Application: A new highly phenylated diamine, 3,4-bis(4-aminophenyl)-2,5-diphenylthiophene, was synthesized and used to prepare new aromatic polyamides .
    • Method: These polyamides were prepared by the low-temperature solution polycondensation of this diamine with various aromatic dicarboxylic acid chlorides .
    • Results: The polyamides had inherent viscosities of 0.20–0.35 dig-1 and were generally soluble in various organic solvents such as N,N-dimethylacetamide, N-methyl-2-pyrrolidone, and dimethyl sulfoxide .
  • Optoelectronic Processes in Covalent Organic Frameworks

    • Field: Material Science
    • Application: In a micelle-assisted approach, 3-(4-Aminophenyl)-N,N-dimethylbenzamide was used as a building block in the creation of sub-20 nm TAPB-BTCA COF particles .
    • Method: The growth of these particles was controlled through a micelle-assisted approach .
    • Results: This research contributes to the understanding of optoelectronic processes in covalent organic frameworks .
  • Sensing Applications

    • Field: Analytical Chemistry
    • Application: 4-Aminophenyl boronic acid, a compound similar to 3-(4-Aminophenyl)-N,N-dimethylbenzamide, has been used for the detection of D-fructose, D-glucose, and D-mannose .
    • Method: Voltammetric techniques, such as cyclic and differential pulse voltammetry (CV and DPV), were used for the detection .
    • Results: The method showed versatility and was performed on glassy carbon electrodes with graphene-4-aminophenyl boronic acid .
  • Synthesis of Novel Aromatic Polyamides

    • Field: Polymer Chemistry
    • Application: A new highly phenylated diamine, 3,4-bis(4-aminophenyl)-2,5-diphenylthiophene, was synthesized and used to prepare new aromatic polyamides .
    • Method: These polyamides were prepared by the low-temperature solution polycondensation of this diamine with various aromatic dicarboxylic acid chlorides .
    • Results: The polyamides had inherent viscosities of 0.20–0.35 dig-1 and were generally soluble in various organic solvents such as N,N-dimethylacetamide, N-methyl-2-pyrrolidone, and dimethyl sulfoxide .
  • Optoelectronic Processes in Covalent Organic Frameworks

    • Field: Material Science
    • Application: In a micelle-assisted approach, 3-(4-Aminophenyl)-N,N-dimethylbenzamide was used as a building block in the creation of sub-20 nm TAPB-BTCA COF particles .
    • Method: The growth of these particles was controlled through a micelle-assisted approach .
    • Results: This research contributes to the understanding of optoelectronic processes in covalent organic frameworks .
  • Sensing Applications

    • Field: Analytical Chemistry
    • Application: 4-Aminophenyl boronic acid, a compound similar to 3-(4-Aminophenyl)-N,N-dimethylbenzamide, has been used for the detection of D-fructose, D-glucose, and D-mannose .
    • Method: Voltammetric techniques, such as cyclic and differential pulse voltammetry (CV and DPV), were used for the detection .
    • Results: The method showed versatility and was performed on glassy carbon electrodes with graphene-4-aminophenyl boronic acid .

Safety And Hazards

Aminophenyl compounds, such as 4-aminobiphenyl, are known to be hazardous. They are potential occupational carcinogens and can cause various symptoms upon exposure, including headache, dizziness, and urinary burning .

Future Directions

The future research directions in the field of aminophenyl and benzamide compounds could involve the development of new synthetic methods, the design of compounds with improved biological activity, and the exploration of new applications. For example, a recent study reported the use of a covalent organic framework for the solid phase microextraction of polycyclic aromatic hydrocarbons .

properties

IUPAC Name

3-(4-aminophenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(2)15(18)13-5-3-4-12(10-13)11-6-8-14(16)9-7-11/h3-10H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDYNEJPKZVKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716529
Record name 4'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)-N,N-dimethylbenzamide

CAS RN

1335041-49-0
Record name 4′-Amino-N,N-dimethyl[1,1′-biphenyl]-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335041-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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